3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one
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Overview
Description
2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)-, also known as 3-(2-propen-1-yloxy)-2H-1-benzopyran-2-one, is a derivative of coumarin. Coumarins are a class of organic compounds known for their fragrant properties and are widely used in perfumes and flavorings. This particular compound has a molecular formula of C12H10O3 and a molecular weight of 202.21 .
Preparation Methods
The synthesis of 2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- can be achieved through various methods. One common synthetic route involves the reaction of 2H-1-benzopyran-2-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors. The compound’s anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- can be compared with other coumarin derivatives such as:
Coumarin (2H-1-benzopyran-2-one): The parent compound, known for its fragrant properties and use in perfumes.
3-Methylcoumarin: A derivative with a methyl group at the 3-position, used in the synthesis of pharmaceuticals.
7-Hydroxycoumarin: Known for its fluorescent properties and used as a fluorescent probe in biochemical assays.
Each of these compounds has unique properties and applications, with 2H-1-Benzopyran-2-one, 3-(2-propen-1-yloxy)- standing out for its potential biological activities and industrial applications.
Properties
CAS No. |
23891-02-3 |
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Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-prop-2-enoxychromen-2-one |
InChI |
InChI=1S/C12H10O3/c1-2-7-14-11-8-9-5-3-4-6-10(9)15-12(11)13/h2-6,8H,1,7H2 |
InChI Key |
GUPGWPVIBBPARD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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